4-((1H-imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(imidazol-1-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c16-14-1-3-15(4-2-14)22(20,21)19-8-5-13(6-9-19)11-18-10-7-17-12-18/h1-4,7,10,12-13H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQYHIPJRVZBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of imidazole derivatives with biological macromolecules. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, influencing biological processes. The piperidine ring and bromophenylsulfonyl group contribute to the compound's overall activity by modulating its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations:
- Sulfonyl vs.
- Halogen Substitution : The 4-bromo substituent in the target compound may improve steric and electronic interactions compared to the trifluoromethoxy group in , which introduces higher lipophilicity and metabolic stability.
- Imidazole Substituents : The 2-isopropyl group in increases steric bulk, possibly affecting target selectivity, whereas the unsubstituted imidazole in the target compound may favor broader binding interactions.
Enzyme Inhibition Potential
- The target compound’s sulfonyl group aligns with kinase inhibitors described in , where sulfonamide-containing compounds demonstrated BET (bromodomain and extra-terminal) family selectivity. The bromoaryl group may further stabilize hydrophobic interactions in enzyme pockets.
- In contrast, the benzoyl derivative in showed antiarrhythmic activity, suggesting that electron-deficient aromatic systems (e.g., benzoyl) may target ion channels rather than kinases.
Q & A
Q. What analytical workflows confirm regioselectivity in late-stage functionalization?
- Methodological Answer : Use NMR or HRMS to track regioselective Pd-catalyzed couplings (). Compare reaction outcomes with/without directing groups (e.g., sulfonyl vs. benzyl). Computational studies (NBO analysis) identify electronic drivers of selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
